molecular formula C6H8N2O B014946 2-Methoxy-4-methylpyrimidine CAS No. 14001-60-6

2-Methoxy-4-methylpyrimidine

Cat. No. B014946
CAS RN: 14001-60-6
M. Wt: 124.14 g/mol
InChI Key: CDKZAIGAEMFLEO-UHFFFAOYSA-N
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Scientific Research Applications

Biodevices

2-Methoxy-4-methylpyrimidine has been used in the creation of bioinspired materials, specifically polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC). These polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for constructing biocompatible surfaces and interfaces with high antibiofouling performance .

Microfluidic Devices

The polymers mentioned above have found applications in microfluidic devices. These devices often require materials that can prevent biofouling and protein adsorption, making 2-Methoxy-4-methylpyrimidine a valuable component .

Biosensors and Bioprobes

In the field of biosensors and bioprobes, the anti-biofouling properties of these polymers are highly beneficial. They can help to increase the accuracy and reliability of these devices by preventing unwanted biological interactions .

Artificial Implants

Artificial implants require materials that are biocompatible and resistant to biofouling. The polymers derived from 2-Methoxy-4-methylpyrimidine meet these requirements, making them suitable for this application .

Drug Delivery Systems

In drug delivery systems, the polymers can be used to create surfaces that are resistant to protein adsorption. This can help to improve the efficiency and effectiveness of drug delivery .

Flow Synthesis of 2-Methylpyridines

2-Methoxy-4-methylpyridine has been used in the flow synthesis of 2-methylpyridines. This method is more efficient and environmentally friendly than conventional batch reaction protocols .

Nonlinear Optical (NLO) Single Crystals

2-Methoxy-4-methylpyrimidine has been used in the growth of organic nonlinear optical (NLO) single crystals. These crystals have applications in various fields, including telecommunications, data storage, and laser technology .

properties

IUPAC Name

2-methoxy-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKZAIGAEMFLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407952
Record name 2-methoxy-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylpyrimidine

CAS RN

14001-60-6
Record name 2-methoxy-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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